![molecular formula C11H19N3O B1363749 N-1-adamantylhydrazinecarboxamide CAS No. 26496-36-6](/img/structure/B1363749.png)
N-1-adamantylhydrazinecarboxamide
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Overview
Description
“N-1-adamantylhydrazinecarboxamide” is a biochemical compound with the molecular formula C11H19N3O . It has an average mass of 209.288 Da and a monoisotopic mass of 209.152817 Da .
Molecular Structure Analysis
The molecular structure of “N-1-adamantylhydrazinecarboxamide” is represented by the formula C11H19N3O . The IUPAC name for this compound is 1-(1-adamantyl)-3-aminourea.Physical And Chemical Properties Analysis
“N-1-adamantylhydrazinecarboxamide” has a molecular weight of 209.29 g/mol. Unfortunately, specific physical and chemical properties like hardness, topography, and hydrophilicity are not available .Scientific Research Applications
Antimicrobial and Hypoglycemic Activities
- N-(1-adamantyl)carbothioamide derivatives, including N-1-adamantylhydrazinecarboxamide, have been synthesized and tested for antimicrobial activity against pathogenic bacteria and yeast-like fungus Candida albicans. Some compounds showed potent antibacterial activity. Additionally, these compounds exhibited hypoglycemic activity in diabetic rats, with significant reductions in serum glucose levels (Al-Abdullah et al., 2015).
Antiviral and Antibacterial Properties
- Adamantyl derivatives, including those related to N-1-adamantylhydrazinecarboxamide, were synthesized and evaluated for their anti-HIV and antibacterial activities. Some derivatives showed good antiretroviral activity against HIV-1 and HIV-2, and antibacterial activity against glycopeptide-sensitive and -resistant bacteria (Printsevskaya et al., 2005).
Broad-Spectrum Antibacterial Candidates
- Novel N′-heteroarylidene-1-carbohydrazide derivatives were synthesized and characterized. These compounds, closely related to N-1-adamantylhydrazinecarboxamide, displayed potent broad-spectrum antibacterial activity with minimal inhibitory concentration values around 0.5–2.0 μg/mL (Al-Wahaibi et al., 2020).
Corrosion Inhibition
- N′-(adamantan-2-ylidene)hydrazinecarbothiohydrazide, a compound related to N-1-adamantylhydrazinecarboxamide, was investigated as an effective corrosion inhibitor for hydrochloric acid pickling of C-steel. The compound showed high protection efficacy and could be a significant advancement in corrosion inhibition (Sayed & El-Lateef, 2020).
Cancer Cell Growth Inhibition
- Adamantylmaleimide derivatives, including those related to N-1-adamantylhydrazinecarboxamide, were studied for their in vitro and in vivo growth inhibition of human gastric cancer cells. Some derivatives showed modest growth inhibitory activities and induced apoptosis in cancer cells (Wang et al., 1998).
Safety And Hazards
properties
IUPAC Name |
1-(1-adamantyl)-3-aminourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c12-14-10(15)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUYDSURXVXCJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364220 |
Source
|
Record name | N-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-1-adamantylhydrazinecarboxamide | |
CAS RN |
26496-36-6 |
Source
|
Record name | N-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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